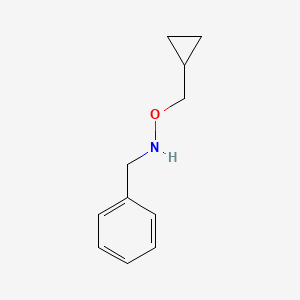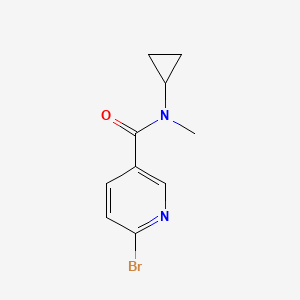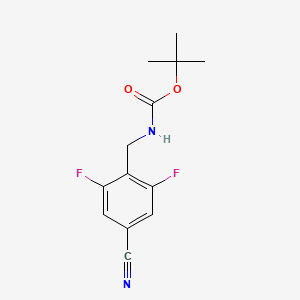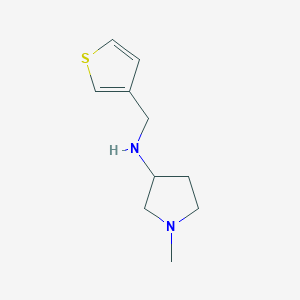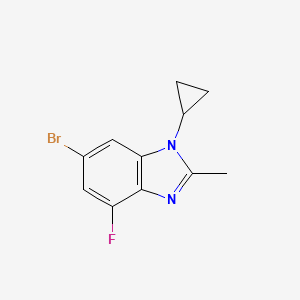
1,3,5-Hexatriene, octafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Hexatriene, octafluoro- is a fluorinated derivative of 1,3,5-hexatriene. This compound is characterized by the presence of eight fluorine atoms, which significantly alter its chemical properties compared to its non-fluorinated counterpart. The molecular formula for 1,3,5-Hexatriene, octafluoro- is C6F8 .
Preparation Methods
The synthesis of 1,3,5-Hexatriene, octafluoro- can be achieved through various methods. One common approach involves the electrochemical fluorination of 1,3,5-hexatriene using an inert electrode as the working electrode and a counter electrode . This process typically requires a solution of adipic acid and specific reaction conditions to ensure the successful incorporation of fluorine atoms into the hexatriene structure.
Chemical Reactions Analysis
1,3,5-Hexatriene, octafluoro- undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various fluorinated products.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,5-Hexatriene, octafluoro- has several applications in scientific research:
Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules for various biological applications.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3,5-Hexatriene, octafluoro- involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to changes in the electronic structure and reactivity of the compound. The pathways involved often include pericyclic reactions, such as cycloaddition and electrocyclic reactions, which are facilitated by the compound’s conjugated system .
Comparison with Similar Compounds
1,3,5-Hexatriene, octafluoro- can be compared to other similar compounds, such as:
1,3,5-Hexatriene: The non-fluorinated version, which has different reactivity and electronic properties due to the absence of fluorine atoms.
1,3,5-Hexatriene, (E)-: A stereoisomer of 1,3,5-hexatriene with distinct physical and chemical properties.
1,3,5-Hexatriene, (Z)-: Another stereoisomer with unique characteristics compared to the (E)-isomer.
The uniqueness of 1,3,5-Hexatriene, octafluoro- lies in its high degree of fluorination, which imparts distinct electronic properties and reactivity patterns that are not observed in its non-fluorinated or partially fluorinated counterparts.
Properties
Molecular Formula |
C6F8 |
|---|---|
Molecular Weight |
224.05 g/mol |
IUPAC Name |
(3E)-1,1,2,3,4,5,6,6-octafluorohexa-1,3,5-triene |
InChI |
InChI=1S/C6F8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/b2-1+ |
InChI Key |
ZSUMCLJAVFCPFL-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C(/C(=C(F)F)F)\F)(\C(=C(F)F)F)/F |
Canonical SMILES |
C(=C(C(=C(F)F)F)F)(C(=C(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12086516.png)

![4-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-2-ol](/img/structure/B12086521.png)
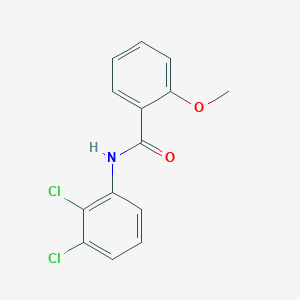


![3-Chloro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12086541.png)
